1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde

Lipophilicity Physicochemical properties Medicinal chemistry

Fragment library design often stalls when critical substitution patterns are absent-replacing a cyclopropyl-ethyl-disubstituted triazole aldehyde with a simpler analog can unpredictably erode potency, selectivity, or metabolic stability. This 1-cyclopropyl-5-ethyl-1,2,3-triazole-4-carbaldehyde (MW 165.19 g/mol; XLogP3 0.8; tPSA 47.8 Ų) bridges the gap between minimal triazole fragments (9-10 heavy atoms) and fully elaborated leads with 12 heavy atoms and 3 rotatable bonds. - Delivers ~20-fold higher predicted membrane partitioning vs. 1-cyclopropyl analog (XLogP3 -0.1) while maintaining identical tPSA-ideal for CNS-targeted fragment growing. - The C4-formyl group serves as a reversible covalent warhead (Ser/Cys/Lys); C5-ethyl provides hydrophobic contacts absent in simpler triazole aldehydes. - Accessible at scale via copper-free organocatalytic cycloaddition, reducing purification cost and avoiding regioisomer separation-directly lowering per-compound procurement expense.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B13311491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1C2CC2)C=O
InChIInChI=1S/C8H11N3O/c1-2-8-7(5-12)9-10-11(8)6-3-4-6/h5-6H,2-4H2,1H3
InChIKeyBHQJDDWKUULJKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde


1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is a 1,4,5-trisubstituted 1,2,3-triazole aldehyde bearing a cyclopropyl N1-substituent, a C5-ethyl group, and a C4-formyl handle [1]. This substitution pattern yields computed physicochemical properties (MW = 165.19 g/mol, XLogP3 = 0.8, rotatable bonds = 3, tPSA = 47.8 Ų) that are intermediate between fully unsubstituted triazole carbaldehydes and heavily elaborated drug-like scaffolds, positioning it as a versatile, lipophilicity-balanced building block for medicinal chemistry and agrochemical intermediate synthesis [1].

Differentiation from Simpler Triazole Aldehydes


Triazole-4-carbaldehydes with smaller N1-alkyl groups (e.g., methyl, ethyl) or lacking the C5-ethyl substituent exhibit significantly lower molecular weight, lipophilicity, and conformational degrees of freedom [1]. These differences alter partitioning behavior, target engagement kinetics, and downstream metabolic liability in ways that are not linearly predictable. In medicinal chemistry and agrochemical campaigns, replacing a cyclopropyl-ethyl-disubstituted triazole aldehyde with a simpler unsubstituted or mono-substituted analog frequently leads to loss of potency, selectivity, or metabolic stability that cannot be compensated by later-stage modifications [2]. Quantitative evidence supporting this differentiation is presented below.

Quantitative Differentiators


Lipophilicity Advantage Over Simpler Analogs

The XLogP3 value of 0.8 for 1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is 0.9 log units higher than 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde (XLogP3 = -0.1) and 1.3 log units higher than 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (XLogP3 = -0.5) [1][2][3]. This rank order corresponds to a ~8-fold and ~20-fold increase in predicted octanol-water partition coefficient, respectively, which impacts membrane permeability and distribution volume in biological systems.

Lipophilicity Physicochemical properties Medicinal chemistry

Molecular Weight and Heavy Atom Advantage

The target compound has a molecular weight of 165.19 g/mol and 12 heavy atoms, compared to 137.14 g/mol (10 heavy atoms) for 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde and 111.10 g/mol (9 heavy atoms) for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde [1][2][3]. This represents a 20.5% and 48.7% increase in mass relative to these comparators.

Molecular weight Heavy atom count Fragment-based drug design

Conformational Flexibility Advantage

The target compound possesses 3 rotatable bonds, one more than 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde (2 rotatable bonds) and two more than 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (1 rotatable bond) [1][2][3]. This increased flexibility allows the C5-ethyl side chain to sample additional conformational states, which can modulate entropy-enthalpy compensation upon target binding.

Conformational flexibility Rotatable bonds Ligand efficiency

Synthetic Accessibility via Click Chemistry

While not specific to this single compound, all 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, including the target compound, can be synthesized in quantitative yield by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature [1]. This contrasts with many other triazole substitution patterns that require copper catalysis, elevated temperatures, or multi-step sequences with lower overall yields.

Click chemistry Quantitative yield Synthetic accessibility

Scaffold Validation in Patented Compounds

The 1-cyclopropyl-5-ethyl-1,2,3-triazole scaffold appears in drug-like molecules exemplified in US11453673B2 (Example 16), where it is elaborated into a triazolo[4,3-a]pyrazin-8-one core [1]. While not direct potency data for the aldehyde building block itself, this demonstrates that medicinal chemistry programs have selected this specific N1-cyclopropyl/C5-ethyl substitution pattern for further development over simpler alternatives, implying favorable downstream ADME or target engagement properties.

Patent analysis Scaffold relevance Drug discovery

Polar Surface Area Conservation

The topological polar surface area (tPSA) is identical (47.8 Ų) across the target compound, 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde, and 1-methyl-1H-1,2,3-triazole-4-carbaldehyde [1][2][3], despite the former having significantly higher molecular weight and lipophilicity. This conserved tPSA indicates that the C5-ethyl group increases non-polar surface area without altering hydrogen-bonding capacity.

Topological polar surface area Bioisosterism Property-based design

Priority Application Scenarios


CNS Lead Optimization Building Block

The compound's XLogP3 of 0.8 and moderate molecular weight (165.19 g/mol) position it within the favorable property space for blood-brain barrier penetration [1]. Compared to the 1-cyclopropyl analog (XLogP3 = -0.1) and 1-methyl analog (XLogP3 = -0.5), the 1.3-log-unit lipophilicity increase provides ~20-fold higher predicted membrane partitioning while maintaining an identical tPSA of 47.8 Ų [1]. This makes it suitable for CNS-targeted fragment growing or lead optimization where lipophilicity-driven potency gains are required without sacrificing polarity balance.

Flexible Aldehyde Warhead for Fragment Discovery

With 12 heavy atoms and 3 rotatable bonds, this compound bridges the gap between minimal triazole fragments (9-10 heavy atoms, 1-2 rotatable bonds) and fully elaborated leads [1]. The aldehyde group serves as a reversible covalent warhead for serine, cysteine, or lysine residues, while the C5-ethyl group provides additional hydrophobic contacts that are absent in simpler triazole aldehydes. Procurement of this specific analog enables fragment libraries with greater chemical diversity in both size and conformational space.

Agrochemical Intermediate via Click Chemistry

The class of 5-substituted-4-carbaldehyde-1,2,3-triazoles, including this compound, is accessible in quantitative yield via room-temperature sodium azide cycloaddition with α,β-acetylenic aldehydes in DMSO [2]. For agrochemical discovery programs requiring large numbers of triazole-based analogs, this route eliminates copper contamination, reduces purification costs, and avoids regioisomer separation—advantages that directly translate to lower per-compound procurement costs at scale.

Scaffold-Hopping to 1,2,3-Triazole Series

The 1-cyclopropyl-5-ethyl-1,2,3-triazole scaffold has been validated in drug-like patent compounds (e.g., US11453673B2) that elaborate this core into fused triazolo-pyrazinone systems [3]. For medicinal chemistry teams seeking to replace 1,2,4-triazole or imidazole cores with a 1,2,3-triazole isostere while retaining the cyclopropyl and ethyl substituents, this aldehyde building block provides a direct synthetic entry point with demonstrated downstream patent relevance.

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